molecular formula C19H21N7OS B5504547 5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole

5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole

Cat. No. B5504547
M. Wt: 395.5 g/mol
InChI Key: SYMNBOOVPKOMKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures involving heterocyclic components like imidazoles, triazoles, and thiophenes often involves multi-step reactions, including cyclization, etherification, and functionalization steps. For instance, compounds involving triazole moieties can be synthesized through reactions involving hydrazonoyl halides and active methylene compounds, leading to the formation of variously substituted pyridines and thiophene derivatives (Abdelhamid et al., 2012). Such processes might be applicable or analogous to synthesizing the compound , given the structural similarities.

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is often elucidated using spectral data and elemental analysis. The arrangement of atoms within these molecules can significantly affect their chemical behavior and interactions. For example, the orientation of substituents on a piperidine ring or the configuration of imidazole-linked moieties can influence the overall molecular conformation, impacting its reactivity and physical properties. Studies on related compounds provide insight into how these structural features are determined and their significance (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Compounds containing imidazole, triazole, and thiophene rings are known for their versatility in chemical reactions, serving as precursors for a wide range of derivatives with diverse biological activities. Their reactivity often involves nucleophilic addition reactions, cyclization, and substitution reactions, enabling the synthesis of densely functionalized heterocycles. These reactions are crucial for modifying the compound's chemical properties for specific applications (Cheng et al., 2010).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting points, and crystal structure, are closely related to their molecular structure. For example, the crystallographic analysis reveals how molecular conformation affects the packing and stability of these compounds in the solid state. Understanding these properties is essential for predicting the compound's behavior in different environments and for formulation purposes (Bourichi et al., 2019).

Scientific Research Applications

Synthesis and Structural Studies

Research into compounds with complex structures incorporating elements like imidazole, piperidine, and triazole has led to the development of molecules with significant biological and pharmacological potential. For instance, a series of tropane-3-spiro-4'(5')-imidazolines demonstrated the ability to displace binding in biochemical assays, suggesting utility as 5-HT3 receptor antagonists, with implications for treating conditions like migraine due to their structural features and bioactivity (Whelan et al., 1995).

Antimicrobial Activity

Compounds incorporating piperidine or pyrrolidine rings have shown strong antimicrobial activity, underlining the importance of structural diversity in developing new antimicrobials. A study on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives highlighted their potent antimicrobial effects, pointing towards the application of such compounds in fighting bacterial infections (Krolenko et al., 2016).

Synthesis Techniques

Innovative synthesis techniques have been developed for compounds with complex structures, including those with azole, piperidine, and triazole components. These methods provide pathways to generate molecules with potential therapeutic applications, demonstrating the versatility of synthetic chemistry in creating biologically active compounds (Shevchuk et al., 2012).

Potential Therapeutic Uses

Beyond antimicrobial applications, compounds related to the specified chemical structure have been explored for their potential in treating various conditions. For example, compounds exhibiting angiotensin II receptor antagonist activity suggest potential uses in managing hypertension and related cardiovascular diseases (Bovy et al., 1993).

properties

IUPAC Name

[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-24-17(11-25-7-5-20-12-25)22-23-18(24)13-3-2-6-26(10-13)19(27)15-9-16-14(21-15)4-8-28-16/h4-5,7-9,12-13,21H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMNBOOVPKOMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=CC4=C(N3)C=CS4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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